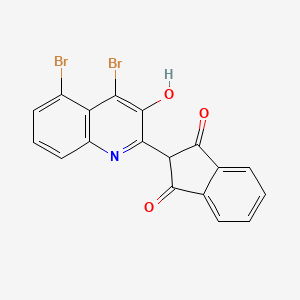

1H-Indene-1,3(2H)-dione, 2-(ar,4-dibromo-3-hydroxy-2(1H)-quinolinylidene)-

描述

1H-Indene-1,3(2H)-dione derivatives are a class of compounds characterized by a bicyclic indene-dione core, often functionalized with electron-withdrawing or aromatic substituents. The compound 2-(ar,4-dibromo-3-hydroxy-2(1H)-quinolinylidene)-1H-indene-1,3(2H)-dione features a quinolinylidene moiety substituted with bromine and hydroxyl groups, which confer unique electronic and steric properties.

属性

CAS 编号 |

70701-76-7 |

|---|---|

分子式 |

C18H9Br2NO3 |

分子量 |

447.1 g/mol |

IUPAC 名称 |

2-(4,5-dibromo-3-hydroxyquinolin-2-yl)indene-1,3-dione |

InChI |

InChI=1S/C18H9Br2NO3/c19-10-6-3-7-11-12(10)14(20)18(24)15(21-11)13-16(22)8-4-1-2-5-9(8)17(13)23/h1-7,13,24H |

InChI 键 |

FXYCRHTTXGCOSV-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)C(=O)C(C2=O)C3=NC4=C(C(=CC=C4)Br)C(=C3O)Br |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step process starting with the formation of the indene-1,3(2H)-dione core. This is achieved through the condensation of phthalic anhydride and cyclohexanone under acidic conditions. Subsequent steps include the bromination of quinoline and the introduction of hydroxyl groups through suitable reactions, such as nucleophilic substitution. The final coupling of the 2-(ar,4-dibromo-3-hydroxyquinolinylidene) fragment with the indene-1,3(2H)-dione core is carried out under carefully controlled conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, utilizing automated systems to optimize reaction conditions and streamline the purification process. Key factors include maintaining precise temperatures, using efficient catalysts, and employing advanced chromatography techniques for product isolation.

化学反应分析

Types of Reactions: 1H-Indene-1,3(2H)-dione, 2-(ar,4-dibromo-3-hydroxy-2(1H)-quinolinylidene)- undergoes various chemical reactions, such as:

Oxidation: This compound can be oxidized under controlled conditions, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can be performed using agents like sodium borohydride, resulting in the conversion of the dione functionality to corresponding alcohols.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like thiolates. Reaction conditions vary but generally involve solvent systems such as dichloromethane or ethanol, and temperatures ranging from -20°C to 80°C.

Major Products: Major products formed from these reactions include quinone derivatives, hydroxylated indene structures, and substituted quinoline compounds.

科学研究应用

Chemistry: In chemistry, this compound is used as a starting material for synthesizing complex organic molecules. Its unique structure serves as a scaffold for developing new compounds with potential pharmaceutical activities.

Biology: Biologically, the compound shows promise as a probe in biochemical assays due to its bromine content, which enhances its detectability in various analytical techniques.

Medicine: In medicinal research, this compound is investigated for its potential as an anticancer agent. Its structural components may interact with specific molecular targets, inhibiting the growth of cancer cells.

Industry: Industrially, it serves as a precursor for the synthesis of dyes and pigments, leveraging its chromophoric properties.

作用机制

The mechanism of action of 1H-Indene-1,3(2H)-dione, 2-(ar,4-dibromo-3-hydroxy-2(1H)-quinolinylidene)- involves its interaction with molecular targets like enzymes and receptors. The quinoline moiety can intercalate with DNA, potentially disrupting cellular processes in cancer cells. The compound may also inhibit key enzymes involved in metabolic pathways, thereby exerting its biological effects.

相似化合物的比较

Hypothesized route for target compound :

Bromination of 4-hydroxyquinolin-2(1H)-one to introduce dibromo groups.

Condensation with 1H-indene-1,3(2H)-dione core via nucleophilic substitution or coupling reactions .

Physicochemical and Spectral Properties

Spectral Data Comparison

Note: *Predicted based on extended conjugation from bromine and quinolinylidene groups .

Stability and Reactivity

- Photostability: PP and QP are stable in ethanol and cyclohexane under UV light but degrade in alkaline aqueous solutions, generating radicals . The bromine in the target compound may enhance stability via heavy-atom effects .

- Thermal Stability: Melting points of brominated indene-dione derivatives (e.g., 289–290°C for compound 23 ) suggest higher thermal resilience compared to non-halogenated analogs (e.g., PP, m.p. ~220°C ).

Antimicrobial Activity

While the target compound’s bioactivity is unreported, structurally related 4-hydroxyquinolin-2(1H)-ones exhibit antimicrobial properties:

- Compound 11 (4-hydroxy-1-methyl-quinolin-2-one): Moderate activity against S. aureus (MIC = 32 µg/mL) .

- Compound 23 (diazepine-fused quinolinone): Enhanced activity due to diazepine’s H-bonding capacity .

Inference : The dibromo and hydroxyl groups in the target compound may improve membrane permeability and target binding, potentiating antimicrobial effects .

生物活性

1H-Indene-1,3(2H)-dione, 2-(ar,4-dibromo-3-hydroxy-2(1H)-quinolinylidene)- is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines an indene dione framework with a quinoline derivative, featuring dibromo and hydroxy functional groups that enhance its biological activity. This article explores the biological properties of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C18H9Br2NO3

- Molecular Weight : 447.083 g/mol

- CAS Number : 70701-76-7

- LogP : 4.94

Biological Activity Overview

Preliminary studies indicate that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Similar compounds have shown effectiveness against a range of pathogens.

- Antioxidant Properties : The presence of hydroxy groups is often linked to enhanced antioxidant capacity.

- Potential Anticancer Effects : Compounds with similar structural motifs have been investigated for their ability to inhibit cancer cell proliferation.

The biological activity of 1H-Indene-1,3(2H)-dione, 2-(ar,4-dibromo-3-hydroxy-2(1H)-quinolinylidene)- may involve several mechanisms:

- Interaction with Biological Macromolecules : The compound's reactivity with proteins and nucleic acids could play a crucial role in its biological effects.

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in disease pathways.

- Modulation of Signaling Pathways : The compound could influence various cellular signaling pathways critical for cell survival and proliferation.

Case Studies

Recent studies have focused on the synthesis and biological evaluation of this compound:

-

Synthesis and Characterization :

- The compound is synthesized through a multi-step process involving the reaction of indene dione with brominated quinoline derivatives.

- Characterization techniques such as NMR and mass spectrometry confirm its structural integrity.

-

Biological Evaluations :

- In vitro studies demonstrate that the compound exhibits significant antimicrobial activity against Gram-positive and Gram-negative bacteria.

- Antioxidant assays indicate that it effectively scavenges free radicals, suggesting potential use in oxidative stress-related conditions.

Comparative Analysis

A comparative analysis with structurally similar compounds highlights the unique properties of 1H-Indene-1,3(2H)-dione:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Bromoquinoline | Contains bromine; quinoline structure | Antimicrobial |

| Indole-3-carboxaldehyde | Indole structure; reactive aldehyde | Anticancer |

| 6-Hydroxyquinoline | Hydroxy group on quinoline | Antioxidant |

The dual functionality as both an indene dione and a quinoline derivative may enhance its reactivity and biological activity compared to other compounds.

常见问题

Q. What are the recommended synthetic routes for preparing 2-(ar,4-dibromo-3-hydroxy-2(1H)-quinolinylidene)-1H-indene-1,3(2H)-dione?

Methodological Answer: The synthesis involves two key steps:

Condensation : React 1H-indene-1,3(2H)-dione with a substituted quinoline aldehyde derivative under basic conditions (e.g., sodium methoxide in ethyl acetate) to form the quinolinylidene backbone .

Bromination : Introduce bromine atoms at the 4-position of the quinoline moiety using bromine (Br₂) in dichloromethane (DCM) at 0°C .

Example Reaction Conditions:

| Step | Reagents/Conditions | Yield (Typical) | Reference |

|---|---|---|---|

| Condensation | 1H-indene-1,3(2H)-dione, aldehyde derivative, NaOMe, EtOAc, 24h, RT | 70–80% | |

| Bromination | Br₂ in DCM, 0°C, 2h | Not reported (adjust stoichiometry) |

Note : Purification via column chromatography (e.g., SiO₂, hexanes/EtOAc) is recommended .

Q. How should researchers characterize this compound to confirm its structure and purity?

Methodological Answer: Use a combination of techniques:

- NMR Spectroscopy : Analyze and NMR to identify aromatic protons, diketone carbonyls (~170–180 ppm), and bromine-induced deshielding .

- HRMS : Confirm molecular weight (e.g., [M+H]⁺ or [M–H]⁻) with <2 ppm error .

- X-ray Crystallography : Resolve crystal structure using SHELXL refinement for absolute configuration (if crystals form) .

- Elemental Analysis : Ensure C/H/N values are within ±0.4% of theoretical values .

Critical Tip : For brominated derivatives, ensure halogen purity via combustion analysis or XPS if discrepancies arise .

Advanced Research Questions

Q. How can photodegradation pathways of this compound be experimentally analyzed?

Methodological Answer:

Steady-State Photolysis : Expose the compound to UV light (λ = 253.7 nm) in ethanol or cyclohexane and monitor degradation via HPLC or UV-Vis spectroscopy .

Laser Flash Photolysis : Identify transient species (e.g., radicals, solvated electrons) using nanosecond-resolution transient absorption spectroscopy .

Q. Key Findings from Analogous Compounds

| Transient Species | Lifetime (ns) | Solvent | Reference |

|---|---|---|---|

| Solvated electrons (e⁻) | 50–100 | Aqueous alkaline (pH 12) | |

| Quinolinyl radicals | 200–500 | Ethanol |

Mechanistic Insight : The dibromo substituents may enhance radical stability via electron-withdrawing effects.

Q. What computational methods are suitable for modeling the electronic properties of this compound?

Methodological Answer:

Q. Example Workflow :

Optimize geometry using Gaussian 12.

Compare calculated UV-Vis spectra with experimental data to validate theory.

Analyze Fukui indices for electrophilic/nucleophilic sites .

Q. How can researchers resolve contradictions between experimental and computational data?

Methodological Answer: Case Study : Discrepancies in NMR chemical shifts.

Verify Synthesis : Recheck bromination efficiency (e.g., via NMR integration or XPS).

Computational Adjustments : Test alternative functionals (e.g., CAM-B3LYP for charge-transfer systems) or solvent models (PCM for polarity effects) .

Cross-Validation : Compare with X-ray crystallography data to confirm bond lengths/angles .

Q. Troubleshooting Table :

| Issue | Possible Cause | Solution |

|---|---|---|

| Low HRMS accuracy | Impure sample | Repurify via preparative HPLC |

| Mismatched HOMO-LUMO | Inadequate basis set | Use def2-TZVP basis |

Q. What strategies optimize regioselective functionalization of the quinoline moiety?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。